tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes a tert-butyl group, a hydroxyazetidine ring, and a pyrrolidine carboxylate moiety. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate with specific reagents under controlled conditions. One efficient method includes the kinetic resolution of the racemic key intermediate using L-tartaric acid, followed by peptide coupling with 3,4-difluoro-2-(2-fluoro-4-iodo-anilino) benzoic acid under mild conditions .
Industrial Production Methods: The existing methods focus on achieving high purity and yield through careful control of reaction conditions and the use of specific reagents .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyazetidine and pyrrolidine moieties, which provide reactive sites for different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation occurs efficiently .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structure and potential biological activity make it a candidate for drug development and therapeutic applications. Additionally, its use in industrial processes highlights its versatility and importance in various fields.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine and pyrrolidine moieties play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparison with Similar Compounds
Similar Compounds:
- Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups and its potential biological activity.
Properties
CAS No. |
2228085-73-0 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-5-9(14)12(16)7-13-8-12/h9,13,16H,4-8H2,1-3H3 |
InChI Key |
HHTPZHZKKWBIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CNC2)O |
Purity |
95 |
Origin of Product |
United States |
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